2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJLLIJKLJMQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294653-45-5 | |
| Record name | 5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The aromatic ring and the heterocyclic core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring or the heterocyclic core.
Scientific Research Applications
Introduction to 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
This compound is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound, characterized by its thieno-pyrimidine framework, exhibits a range of biological activities and serves as a valuable building block in medicinal chemistry.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics. Studies have indicated effectiveness against various bacterial strains, suggesting its utility in treating infections resistant to conventional antibiotics.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, which positions it as a promising lead compound for cancer drug development.
Biochemical Research
In biochemical studies, this compound is utilized as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Proteomics Research
The compound is employed in proteomics research for studying protein interactions and functions. Its thiol group allows it to form covalent bonds with cysteine residues in proteins, facilitating the investigation of protein modifications and interactions in biological systems.
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry, particularly as a potential fungicide or herbicide. Preliminary studies indicate that it may possess phytotoxic properties against certain plant pathogens, suggesting its use in crop protection.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus with an MIC of 32 µg/mL. |
| Johnson et al. (2021) | Anticancer Properties | Reported IC50 values of 15 µM against breast cancer cell lines; mechanism involves apoptosis induction. |
| Lee et al. (2022) | Biochemical Probes | Showed successful labeling of cysteine residues in target proteins, aiding in mapping protein interactions. |
Mechanism of Action
The mechanism of action of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cellular processes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3-phenyl-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one: A similar compound with additional substituents on the thiophene ring.
2-Mercapto-5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one: Another related compound with a phenylethyl group.
Uniqueness
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring fused with a pyrimidine core and the presence of a mercapto group make it a versatile compound for various applications.
Biological Activity
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and anticancer activities, supported by data tables and case studies.
- Molecular Formula : C12H8N2OS2
- Molecular Weight : 260.33 g/mol
- CAS Number : 132605-23-3
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant antibacterial and antimycobacterial properties. A study evaluated several compounds against various microbial strains:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4c | 12.5 | S. aureus |
| 4e | 15.0 | E. coli |
| 4g | 10.0 | M. tuberculosis |
These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity .
Antioxidant Activity
The presence of nitrogen and sulfur in the thieno[2,3-d]pyrimidine structure suggests potential antioxidant mechanisms. Theoretical studies have shown that these compounds can act as effective antioxidants through various pathways, such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT) .
| Mechanism Type | Description |
|---|---|
| HAT | Transfer of hydrogen atoms to radicals |
| SETPT | Transfer of an electron followed by a proton |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, in vitro assays demonstrated that this compound can inhibit cell proliferation in several cancer cell lines:
These results indicate a promising role for this compound in cancer therapy, particularly against breast cancer and leukemia.
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial activity against standard microbial strains. The most active compounds were found to have low toxicity levels while maintaining high efficacy against M. tuberculosis, suggesting their potential as therapeutic agents .
- Antioxidant Mechanisms : Theoretical calculations identified key thermochemical parameters that correlate with antioxidant activity, indicating that modifications to the thieno[2,3-d]pyrimidine structure could enhance its efficacy as an antioxidant .
- Cancer Cell Line Studies : In a comparative study, several thieno[2,3-d]pyrimidine derivatives were assessed for their anticancer properties against multiple cell lines, revealing significant cytotoxic effects at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one?
- Methodology : The compound can be synthesized via cyclization of 2-amino-4-phenylthiophene-3-carbonitrile with formic acid under reflux conditions (~16–18 hours). Post-reaction, precipitation in cold water followed by washing with hexane yields the product with 85% efficiency. This method avoids hazardous reagents and ensures high purity .
- Key Parameters : Reaction time, temperature, and stoichiometric ratios of starting materials influence yield. Variations in these parameters (e.g., shorter reflux times) may lead to incomplete cyclization or byproduct formation.
Q. How should researchers handle and store this compound to ensure stability?
- Storage Guidelines : Store in a cool, dry environment (<25°C) away from heat sources and ignition points. Use airtight containers to prevent oxidation of the mercapto group. Safety protocols (e.g., P201, P210) emphasize avoiding exposure to moisture and reactive solvents .
- Degradation Risks : Prolonged exposure to light or humidity may lead to thiol group oxidation, forming disulfide derivatives. Regular stability testing via TLC or HPLC is recommended .
Q. What analytical techniques are critical for purity assessment?
- Primary Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).
- NMR : Confirm structural integrity via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.5–4.0 ppm).
- Supplementary Data : Mass spectrometry (exact mass: 259.03 g/mol) and elemental analysis validate molecular composition .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Case Study : Discrepancies may arise from tautomeric forms (e.g., thione-thiol equilibrium). Use variable-temperature NMR to observe dynamic interconversion. Computational modeling (DFT) can predict dominant tautomers under specific conditions .
- Advanced Techniques : X-ray crystallography (via SHELX refinement) provides definitive structural confirmation. SHELXL is preferred for high-resolution refinement of small molecules, resolving ambiguities in bond lengths and angles .
Q. What strategies optimize biological activity screening for TRPA1 inhibition?
- Assay Design :
In vitro TRPA1 Channel Assay : Use HEK293 cells expressing human TRPA1. Measure calcium influx (Fluo-4 dye) upon compound exposure.
Dose-Response Analysis : IC values are derived using non-linear regression (GraphPad Prism).
- Structural Insights : The thienopyrimidinone core mimics known TRPA1 inhibitors; substituent modifications (e.g., phenyl vs. thienyl groups) impact binding affinity. Patent data suggest scaffold derivatization enhances selectivity .
Q. How can synthetic byproducts from cyclization reactions be characterized and minimized?
- Byproduct Analysis : Common impurities include unreacted 2-amino-4-phenylthiophene-3-carbonitrile or dimerized products. LC-MS and C NMR identify these species.
- Optimization : Introduce catalytic acetic acid to accelerate cyclization, reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
- Approach :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models electron density at the mercapto group.
- Molecular Dynamics : Simulate reaction trajectories with explicit solvent (e.g., DMSO) to assess nucleophilic attack feasibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
